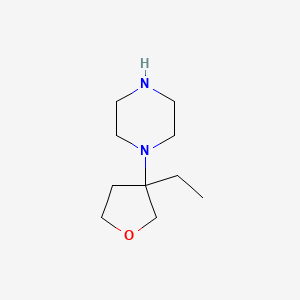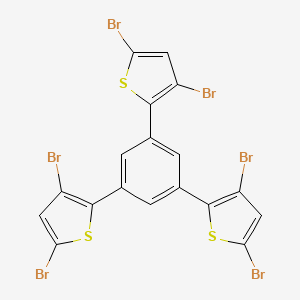
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene: is a chemical compound with the molecular formula C18H6Br6S3 and a molecular weight of 797.86 g/mol . This compound is characterized by its three-dimensional structure, which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the bromination of thiophene derivatives followed by coupling reactions with benzene derivatives. The reaction conditions typically include the use of catalysts such as tetrabutylammonium iodide and solvents like toluene .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiophenes.
科学的研究の応用
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of conjugated polymers and organic photovoltaic devices.
Medicine: Research into its use as a building block for drug development and delivery systems.
作用機序
The mechanism of action of 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene involves its ability to form stable conjugated systems. The compound’s three-dimensional structure allows for efficient electron transport and conductivity, making it suitable for use in electronic devices . The molecular targets and pathways involved include the interaction with electron-transporting materials and the formation of stable amorphous glasses with high glass-transition temperatures .
類似化合物との比較
1,3,5-Tris(2-thienyl)benzene: Similar in structure but lacks the bromine atoms, making it less reactive in substitution reactions.
1,3-Bis[5-(dimesitylboryl)thiophen-2-yl]benzene: Another similar compound used as an electron-transporting hole blocker in organic electroluminescent devices.
Uniqueness: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene is unique due to its high reactivity in substitution reactions and its ability to form stable conjugated systems with high conductivity. The presence of bromine atoms enhances its reactivity and makes it a valuable building block for various applications in chemistry and industry .
特性
分子式 |
C18H6Br6S3 |
|---|---|
分子量 |
797.9 g/mol |
IUPAC名 |
2-[3,5-bis(3,5-dibromothiophen-2-yl)phenyl]-3,5-dibromothiophene |
InChI |
InChI=1S/C18H6Br6S3/c19-10-4-13(22)25-16(10)7-1-8(17-11(20)5-14(23)26-17)3-9(2-7)18-12(21)6-15(24)27-18/h1-6H |
InChIキー |
ANGPDUZQCMGKAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C2=C(C=C(S2)Br)Br)C3=C(C=C(S3)Br)Br)C4=C(C=C(S4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



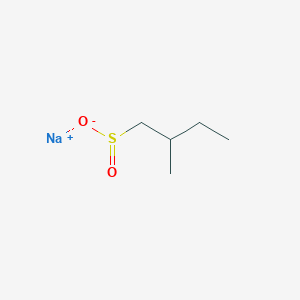
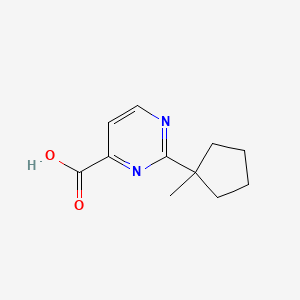


![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
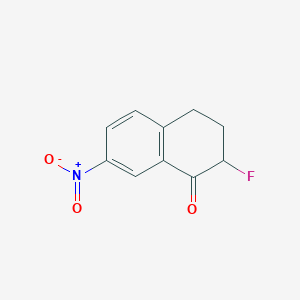
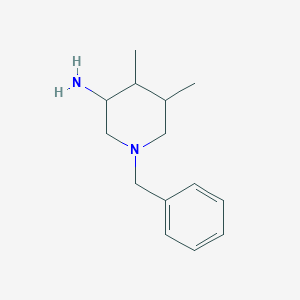

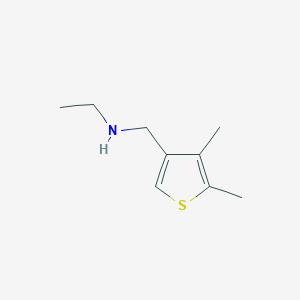

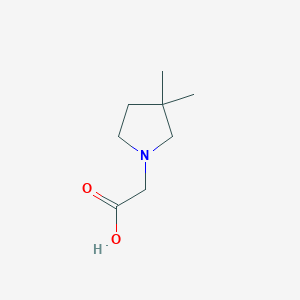
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
